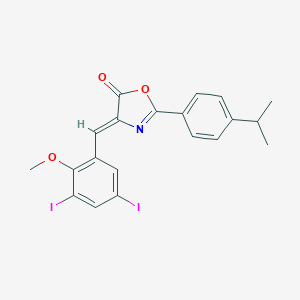![molecular formula C15H20BrNO4 B316885 {3-bromo-5-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]phenyl}methanol](/img/structure/B316885.png)
{3-bromo-5-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-bromo-5-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]phenyl}methanol is a synthetic organic compound that features a brominated phenoxy group, a hydroxymethyl group, a methoxy group, and a piperidinyl ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-bromo-5-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]phenyl}methanol typically involves multiple steps:
Hydroxymethylation: The addition of a hydroxymethyl group to the aromatic ring.
Piperidinyl Ethanone Formation: The attachment of the piperidinyl ethanone moiety to the phenoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, would be tailored to each step of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially affecting the hydroxymethyl group.
Reduction: Reduction reactions may target the bromine atom or the carbonyl group in the ethanone moiety.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, affecting cellular pathways. The molecular targets and pathways involved would be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromo-4-hydroxy-6-methoxy-phenoxy)-1-piperidin-1-yl-ethanone
- 2-(2-Bromo-4-hydroxymethyl-6-methoxy-phenoxy)-1-pyrrolidin-1-yl-ethanone
Propriétés
Formule moléculaire |
C15H20BrNO4 |
|---|---|
Poids moléculaire |
358.23 g/mol |
Nom IUPAC |
2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C15H20BrNO4/c1-20-13-8-11(9-18)7-12(16)15(13)21-10-14(19)17-5-3-2-4-6-17/h7-8,18H,2-6,9-10H2,1H3 |
Clé InChI |
SXJHZVFYXMYTLF-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CO)Br)OCC(=O)N2CCCCC2 |
SMILES canonique |
COC1=C(C(=CC(=C1)CO)Br)OCC(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B316802.png)
![ETHYL (2Z)-2-[(1H-INDOL-3-YL)METHYLIDENE]-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B316803.png)
![ethyl 2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-(2,5-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B316809.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-isopropylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B316810.png)
![ethyl {2,6-diiodo-4-[(2-(4-isopropylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316811.png)
![ethyl {2,6-dibromo-4-[(2-(4-isopropylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316812.png)
![4-{3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-(4-isopropylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B316817.png)
![4-{3,5-dibromo-4-[(4-chlorobenzyl)oxy]benzylidene}-2-(4-isopropylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B316818.png)
![4-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(4-isopropylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B316819.png)
![4-[(5-bromo-2-thienyl)methylene]-2-(4-isopropylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B316821.png)

![ethyl {4-[(2-(4-bromo-3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B316823.png)
![2-(4-bromo-3-methylphenyl)-4-[3,5-dibromo-4-(2-phenylethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B316824.png)
![2-(4-bromo-3-methylphenyl)-4-[2-(2-phenylethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B316825.png)
